molecular formula C18H29N2OCl B195690 Levobupivacaine hydrochloride CAS No. 27262-48-2

Levobupivacaine hydrochloride

Cat. No. B195690
CAS RN: 27262-48-2
M. Wt: 324.9 g/mol
InChI Key: SIEYLFHKZGLBNX-NTISSMGPSA-N
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Description

Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic that blocks nerve impulses by inhibiting sodium ion influx into the nerve cells . It is the S-enantiomer of racemic bupivacaine and therefore similar in pharmacological effects . The drug typically starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .


Synthesis Analysis

The synthesis process of levobupivacaine hydrochloride has been optimized and improved. Starting with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride was obtained with high purity (chemical purity of 99.90% and enantiomeric excess (ee) values of 99.30%). The total yield of the three steps was 45% .


Molecular Structure Analysis

The molecular formula of Levobupivacaine hydrochloride is C18H29ClN2O, with an average mass of 324.889 Da and a monoisotopic mass of 324.196838 Da . The structures of intermediates and the final product were confirmed using nuclear magnetic resonance (NMR) (1H NMR, 13C NMR), mass spectrometry (MS), and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of levobupivacaine hydrochloride include chiral separation, substitution, and a salting reaction .


Physical And Chemical Properties Analysis

Levobupivacaine hydrochloride has a molecular weight of 324.89. It is soluble in DMSO (90 mg/mL) and water (50 mg/mL). It should be stored at 4°C in a dry, sealed environment .

Scientific Research Applications

Levobupivacaine Hydrochloride is a long-acting amide local anesthetic used in analgesia and anesthesia . It exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials . Here are some of its applications:

  • Regional Anesthesia

    • Levobupivacaine is most commonly used in regional anesthesia .
    • It produces analgesia and anesthesia by inhibiting propagation of sensory and nociceptive nerve afferents to the central nervous system .
    • The methods of application involve injecting the anesthetic into the area of the body to be numbed .
    • The outcomes include effective pain management and numbness in the targeted region .
  • Neuraxial Anesthesia

    • Another common use of Levobupivacaine is in neuraxial anesthesia .
    • It is administered into the spinal column to block pain signals from the lower part of the body .
    • The outcomes include effective pain management during procedures involving the lower body .
  • Local Infiltration Analgesia

    • Levobupivacaine is also used for local infiltration analgesia .
    • It is injected directly into the tissue to numb a small area .
    • This method is often used for minor surgical procedures and dental work .
    • The outcomes include effective local pain management .
  • Synthesis Process Optimization

    • Research has been conducted to optimize and improve the synthesis process of Levobupivacaine Hydrochloride .
    • The process starts with readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes L-(–)-dibenzoyl tartaric acid for chiral separation .
    • The total yield of the three steps was 45% .
  • Ophthalmic Anesthesia

    • Levobupivacaine is used in ophthalmic anesthesia .
    • It is administered to numb the eye before a procedure .
    • The outcomes include effective pain management during eye procedures .
  • Capsaicin-Induced ERK Phosphorylation Inhibition

    • Levobupivacaine has been tested for its inhibitory effect on phosphorylation of extracellular signal-regulated kinase (ERK) mediated by capsaicin .
    • The method involves applying Levobupivacaine and observing its effects on ERK phosphorylation .
    • The outcomes of these studies could provide insights into new therapeutic applications .
  • Sustainable Release in Drug Delivery Systems

    • Levobupivacaine has been used as a component of poly (D,L-lactide-co-glycolide) (PLGA) microparticles for testing its sustainable release by electrospraying technique .
    • This method involves incorporating Levobupivacaine into PLGA microparticles and observing its release over time .
    • The outcomes could contribute to the development of new drug delivery systems .
  • Peripheral Nerve Block

    • Levobupivacaine is used in peripheral nerve block procedures .
    • It is administered around a specific nerve or group of nerves to block sensations of pain .
    • The outcomes include effective pain management during procedures involving the nerves that have been blocked .
  • Postoperative Pain Management

    • Levobupivacaine is also used for postoperative pain management .
    • It is administered to manage pain after a surgical procedure .
    • The outcomes include effective pain management, reducing the need for opioid analgesics .
  • Chronic Pain Management

    • Levobupivacaine is used in the management of chronic pain .
    • It is administered to manage pain in conditions like neuropathic pain and cancer pain .
    • The outcomes include improved quality of life for patients suffering from chronic pain .
  • Dental Anesthesia

    • Levobupivacaine is used in dental procedures for local anesthesia .
    • It is administered to numb the area in the mouth where the dental procedure will be performed .
    • The outcomes include effective pain management during dental procedures .
  • Epidural Anesthesia

    • Levobupivacaine is used in epidural anesthesia .
    • It is administered into the epidural space of the spinal column to block pain signals .
    • The outcomes include effective pain management during procedures involving the lower body .

Safety And Hazards

Levobupivacaine hydrochloride should be used with care. It may cause short-term loss of feeling and motor activity in the area that it is used . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Levobupivacaine hydrochloride is widely used in regional anaesthesia, neuraxial anaesthesia and local infiltration analgesia . Its synthesis process has been optimized for industrial-scale production, providing reliable technical support for meeting clinical demands .

properties

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046071
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levobupivacaine hydrochloride

CAS RN

27262-48-2
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine hydrochloride [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUPIVACAINE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
V Niederwanger, F Gozzo… - Journal of …, 2009 - Wiley Online Library
Five crystal forms of the amide‐type local anesthetic S‐bupivacaine hydrochloride (levobupivacaine) were prepared and characterized by means of thermal analytical methods, FTIR‐ …
Number of citations: 35 onlinelibrary.wiley.com
Q Yan, H Gan, C Li, G Gui, J Wang, X Zha - Molecules, 2023 - mdpi.com
… The test results consistently indicated that the crystal form of levobupivacaine hydrochloride (21) we prepared matched the relatively stable crystal Form A reported in the literature [14]. …
Number of citations: 0 www.mdpi.com
PH Rosenberg, SA Schug - British journal of anaesthesia, 2005 - bjanaesthesia.org
… It follows that, for example 5 mg mlÀ1 (0.5%) concentration of levobupivacaine base is equivalent to 5.63 mg mlÀ1 (0.563%) of levobupivacaine hydrochloride, which is then …
Number of citations: 23 www.bjanaesthesia.org
L Boitquin, JD Hecq, JM Evrard… - Journal of pain and …, 2004 - jpsmjournal.com
… Five PVC bags of solution containing 500 μg of sufentanil and 625 mg of levobupivacaine hydrochloride per 500 mL of 0.9% sodium chloride solution were prepared, agitated, and …
Number of citations: 16 www.jpsmjournal.com
A Bayram, M Dogan, C Cihan, D Karatas… - Journal of …, 2015 - journals.lww.com
… of a levobupivacaine hydrochloride and dexamethasone … of a levobupivacaine hydrochloride and dexamethasone … infiltration of a levobupivacaine hydrochloride and dexamethasone …
Number of citations: 10 journals.lww.com
M Guillier, E Boselli, L Bouvet, J Freney… - European journal of …, 2007 - cambridge.org
… 21 , levobupivacaine hydrochloride 5.6 mg mL 21 and concentrations of 1.4, 2.8 and 5 mg mL 21 of levobupivacaine hydrochloride with sufentanil 0.5mg mL 21 . Colony counts were …
Number of citations: 13 www.cambridge.org
RW Gristwood, JL Greaves - Expert opinion on investigational …, 1999 - Taylor & Francis
… Chirocaine injection contains levobupivacaine hydrochloride (Figure 1) which is chemically … The solubility of levobupivacaine hydrochloride in water is greater than 100 mg per ml at 20…
Number of citations: 180 www.tandfonline.com
A Jäppinen, M Turpeinen, H Kokki, A Rasi… - European journal of …, 2003 - Elsevier
… In the current study we determined the chemical and microbiological stability of sufentanil citrate and levobupivacaine hydrochloride solutions and a mixture in a 0.9% sodium chloride …
Number of citations: 41 www.sciencedirect.com
CAA Heppolette, D Brunnen, S Bampoe… - Clinical …, 2020 - Springer
Levobupivacaine is a long-acting amide local anaesthetic used in analgesia and anaesthesia. Like other local anaesthetic drugs, levobupivacaine exhibits effects on motor and sensory …
Number of citations: 29 link.springer.com
H Bardsley, R Gristwood, H Baker… - British journal of …, 1998 - Wiley Online Library
… The study medication was a 0.5% solution of either levobupivacaine hydrochloride or rac-bupivacaine hydrochloride (Marcain). The experiment was designed as a randomized, …
Number of citations: 610 bpspubs.onlinelibrary.wiley.com

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